2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile
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Overview
Description
2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile is a complex organic compound with the molecular formula C22H17N3O2 It is characterized by its unique structure, which includes two oxazoline rings fused to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile typically involves the reaction of indene derivatives with oxazoline precursors under specific conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry of the product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazoline derivatives, primary amines, and substituted nitriles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazoline rings can coordinate with metal ions, forming stable complexes that facilitate various catalytic processes. Additionally, its nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl)pyridine: This compound has a similar structure but includes a pyridine ring, which alters its chemical properties and applications.
(3aS,3′aS,8aR,8′aR)-2,2′-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: Another related compound with a methylene bridge, used as a chiral ligand in different catalytic reactions.
Uniqueness
2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile is unique due to its specific stereochemistry and the presence of two oxazoline rings, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric catalysis .
Properties
Molecular Formula |
C22H17N3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,2-bis(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C22H17N3O2/c23-11-16(21-24-19-14-7-3-1-5-12(14)9-17(19)26-21)22-25-20-15-8-4-2-6-13(15)10-18(20)27-22/h1-8,16-20H,9-10H2 |
InChI Key |
PLCQFKBSQBOOOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C(C#N)C4=NC5C(O4)CC6=CC=CC=C56 |
Origin of Product |
United States |
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